(2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16539957
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 2-methylmorpholine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
| Standard InChI Key | RHSLKJXCSUYWPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(NCCO1)C(=O)O.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of a morpholine ring substituted with a methyl group at the 2R position and a carboxylic acid group at the 3S position, forming a hydrochloride salt. The IUPAC name is 2-methylmorpholine-3-carboxylic acid hydrochloride, with the canonical SMILES string CC1C(NCCO1)C(=O)O.Cl. Its stereochemistry is confirmed via X-ray crystallography and chiral chromatography, which distinguish it from its (2S,3R) enantiomer.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.62 g/mol |
| CAS Number | 2287237-73-2 |
| IUPAC Name | 2-methylmorpholine-3-carboxylic acid; hydrochloride |
| Chiral Centers | 2 (2R, 3S) |
Synthesis Methods
Chiral Pool Synthesis
A primary route involves starting with enantiomerically pure precursors. For example, (2R,3S)-benzyl 4-benzyl-2-methylmorpholine-3-carboxylate undergoes hydrogenation using palladium on carbon () in anhydrous methanol to yield the target compound. This method preserves stereochemical integrity, achieving >95% enantiomeric excess (ee).
Asymmetric Catalysis
Alternative approaches employ asymmetric hydrogenation or enzymatic resolution. Catalysts like BINAP-ruthenium complexes enable selective reduction of ketone intermediates to the desired (2R,3S) configuration .
Table 2: Representative Synthesis Conditions
| Parameter | Conditions |
|---|---|
| Precursor | Benzyl-protected morpholine derivative |
| Catalyst | 5% |
| Solvent | Anhydrous methanol |
| Temperature | 25–30°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves water solubility (>50 mg/mL at 25°C), facilitating its use in aqueous reaction systems. The compound is stable under inert conditions but degrades in strong acidic or basic environments, necessitating storage at 2–8°C in airtight containers.
Thermal Behavior
While specific melting points are unreported, analogous morpholine derivatives exhibit decomposition temperatures above 200°C, suggesting similar thermal resilience.
Biological Activities and Applications
Pharmaceutical Intermediates
The compound serves as a building block in drug discovery, particularly for kinase inhibitors and protease-activated receptor (PAR) antagonists . Its chiral centers enable precise interactions with biological targets, reducing off-target effects.
Material Science
In polymer chemistry, it acts as a monomer for pH-responsive hydrogels, leveraging the carboxylic acid group for cross-linking.
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: NMR (500 MHz, DO) reveals peaks at δ 3.82 (m, 1H, CH-N), 3.45 (dd, 1H, CH-O), and 1.45 (d, 3H, CH).
-
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 181.62 ([M+H]).
Challenges and Future Directions
Synthesis Optimization
Current yields (70–85%) require improvement via flow chemistry or biocatalytic methods .
Expanded Applications
Ongoing research explores its utility in covalent organic frameworks (COFs) and antibody-drug conjugates (ADCs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume